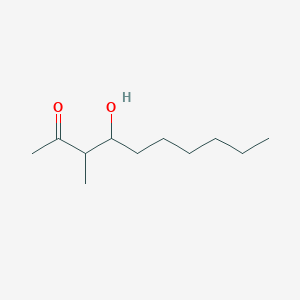
4-Hydroxy-3-methyldecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-methyldecan-2-one is an organic compound with the molecular formula C11H22O2 It is a ketone with a hydroxyl group and a methyl group attached to a decane chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methyldecan-2-one typically involves the aldol condensation of 3-methylbutanal with decanal, followed by a reduction step. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 4-Hydroxy-3-methyldecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 4-Methyldecan-2-one or 4-methyldecanoic acid.
Reduction: 4-Hydroxy-3-methyldecan-2-ol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
4-Hydroxy-3-methyldecan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
作用機序
The mechanism of action of 4-Hydroxy-3-methyldecan-2-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
類似化合物との比較
- 4-Hydroxy-2-methyldecan-2-one
- 3-Hydroxy-3-methyldecan-2-one
- 4-Hydroxy-3-ethyldecan-2-one
Comparison: 4-Hydroxy-3-methyldecan-2-one is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.
特性
CAS番号 |
460355-56-0 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
4-hydroxy-3-methyldecan-2-one |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-11(13)9(2)10(3)12/h9,11,13H,4-8H2,1-3H3 |
InChIキー |
XBZHCRFAEBVVSK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(C)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


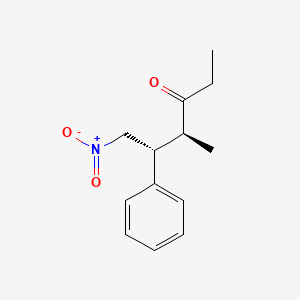
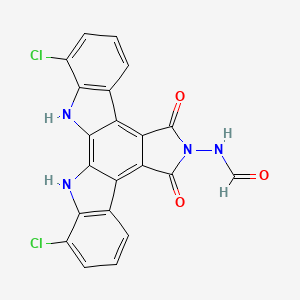
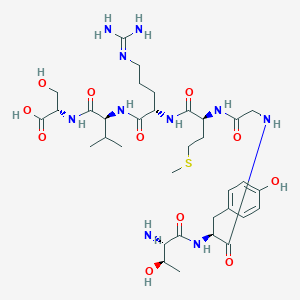

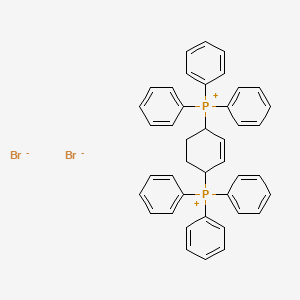
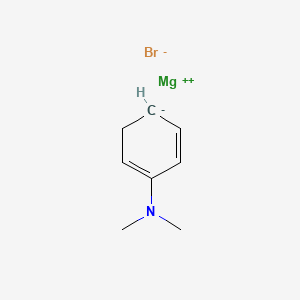

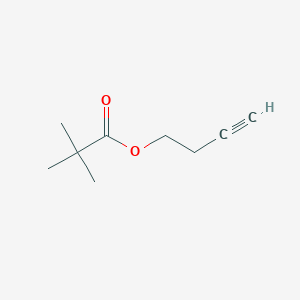
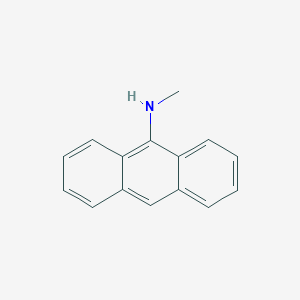
![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
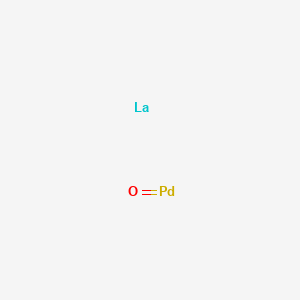
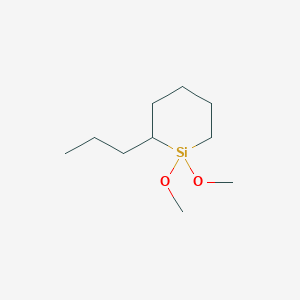
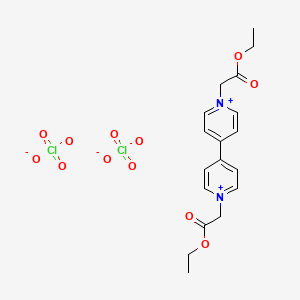
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
